Pkmyt1-IN-1

Beschreibung

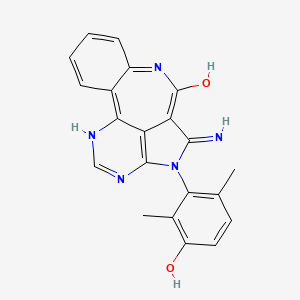

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H17N5O2 |

|---|---|

Molekulargewicht |

371.4 g/mol |

IUPAC-Name |

12-(3-hydroxy-2,6-dimethylphenyl)-11-imino-8,12,14,16-tetrazatetracyclo[8.6.1.02,7.013,17]heptadeca-1,3,5,7,9,13(17),14-heptaen-9-ol |

InChI |

InChI=1S/C21H17N5O2/c1-10-7-8-14(27)11(2)18(10)26-19(22)16-15-17(23-9-24-20(15)26)12-5-3-4-6-13(12)25-21(16)28/h3-9,22,27-28H,1-2H3,(H,23,24) |

InChI-Schlüssel |

BRYKANUUAQQQFG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(C=C1)O)C)N2C3=C4C(=C(N=C5C=CC=CC5=C4NC=N3)O)C2=N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PKMYT1 Inhibition in Cell Cycle Control

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) and the mechanism of action of its inhibitors, such as Pkmyt1-IN-1, in the context of cell cycle regulation and cancer therapeutics.

Introduction: The Role of PKMYT1 in Cell Cycle Regulation

Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), also known as Myt1, is a crucial serine/threonine kinase and a member of the WEE1 family.[1][2] It functions as a key negative regulator of the cell cycle, specifically at the G2/M transition checkpoint.[1][3][4] This checkpoint ensures that cells do not enter mitosis (M-phase) prematurely, particularly in the presence of DNA damage, thereby maintaining genomic stability.[3]

PKMYT1's primary substrate is Cyclin-Dependent Kinase 1 (CDK1). By phosphorylating CDK1 at specific inhibitory sites, PKMYT1 prevents the activation of the CDK1/Cyclin B complex, also known as the M-phase Promoting Factor (MPF).[1][2][3] This inactivation is critical for halting cell cycle progression into mitosis.[1] While both PKMYT1 and the related kinase WEE1 inhibit CDK1, they have distinct localizations and specificities. WEE1 is primarily located in the nucleus and exclusively phosphorylates CDK1 on Tyrosine 15 (Tyr15).[1][5][6][7] In contrast, PKMYT1 is anchored to the membranes of the endoplasmic reticulum and Golgi apparatus, where it acts on cytoplasmic CDK1.[1][8] PKMYT1 is a dual-specificity kinase, phosphorylating CDK1 on both Threonine 14 (Thr14) and Tyr15.[1][6][7][9] In addition to its catalytic activity, PKMYT1 can also sequester the CDK1/Cyclin B complex in the cytoplasm, further preventing its entry into the nucleus and subsequent mitotic initiation.[1][10]

Core Mechanism: PKMYT1 at the G2/M Checkpoint

The transition from the G2 to M phase is a tightly regulated process driven by the activation of the CDK1/Cyclin B complex. PKMYT1 plays a gatekeeper role in this transition.

-

Inhibition of CDK1: During the interphase (G1, S, and G2 phases), PKMYT1 activity is high.[10] It phosphorylates the ATP-binding site of CDK1 at Thr14 and Tyr15, which sterically hinders ATP binding and inactivates the CDK1/Cyclin B complex.[1][9] This inhibitory action ensures the cell has adequate time to complete DNA replication and repair any damage before dividing.[1][10]

-

Checkpoint Activation: In the presence of DNA damage, checkpoint signaling pathways maintain high PKMYT1 and WEE1 activity, reinforcing the G2 arrest and allowing time for DNA repair.[2][10][11]

-

Mitotic Entry: For a cell to proceed into mitosis, the inhibitory phosphorylations on CDK1 must be removed. This is accomplished by the phosphatase CDC25C.[1][2] Once dephosphorylated, the CDK1/Cyclin B complex becomes active, triggering the cascade of events leading to mitosis.[1]

The regulatory interplay between PKMYT1/WEE1 and CDC25C creates a bistable switch that governs the sharp, irreversible transition into mitosis.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 5. Regulation of G 2 / M Transition by Inhibition of WEE 1 and PKMYT 1 Kinases | Semantic Scholar [semanticscholar.org]

- 6. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]

- 7. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. PKMYT1 - Wikipedia [en.wikipedia.org]

- 10. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Myt1 Kinase: An Emerging Cell-Cycle Regulator for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Pkmyt1 Inhibition in G2/M Checkpoint Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The G2/M checkpoint is a critical cellular process that prevents cells with damaged DNA from entering mitosis, thereby maintaining genomic integrity. The protein kinase Pkmyt1 is a key negative regulator of this checkpoint, acting to inhibit the cyclin-dependent kinase 1 (CDK1), the master regulator of mitotic entry. In many cancers, the G1 checkpoint is defective, rendering them highly dependent on the G2/M checkpoint for survival, particularly in the context of DNA-damaging therapies. This dependency makes Pkmyt1 an attractive therapeutic target. This technical guide provides an in-depth overview of the role of Pkmyt1 in G2/M checkpoint regulation and the therapeutic potential of its inhibition, with a focus on the selective inhibitor, lunresertib (RP-6306), as a representative Pkmyt1 inhibitor (referred to herein as Pkmyt1-IN-1 for illustrative purposes).

Pkmyt1: A Key Regulator of the G2/M Transition

Pkmyt1, also known as Myt1, is a member of the Wee1 family of protein kinases.[1] Its primary function is to phosphorylate and inactivate the CDK1/Cyclin B1 complex, the master regulator of entry into mitosis.[2] This inhibitory phosphorylation occurs on two specific residues of CDK1: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[3] This dual phosphorylation prevents the activation of CDK1 and halts the cell cycle at the G2 phase, providing a window for DNA repair before the cell commits to division.[2]

Unlike its homolog WEE1, which is predominantly nuclear, Pkmyt1 is primarily localized to the cytoplasm, associated with the endoplasmic reticulum and Golgi apparatus.[3] This subcellular localization is crucial for its function, as it allows Pkmyt1 to sequester the CDK1/Cyclin B1 complex in the cytoplasm, preventing its translocation to the nucleus where it would initiate mitosis.

The activity of Pkmyt1 is tightly regulated throughout the cell cycle. As cells prepare to enter mitosis, the phosphatase Cdc25 removes the inhibitory phosphates from CDK1, leading to its activation.[3] This intricate balance between Pkmyt1/WEE1 kinases and Cdc25 phosphatases dictates the timing of mitotic entry.

In the context of cancer, overexpression of PKMYT1 has been observed in various malignancies and is often associated with a poor prognosis.[4][5] By reinforcing the G2/M checkpoint, elevated Pkmyt1 levels can protect cancer cells from the cytotoxic effects of DNA-damaging agents, contributing to therapeutic resistance.[6]

Mechanism of Action of Pkmyt1 Inhibitors

Pkmyt1 inhibitors are small molecules designed to specifically block the kinase activity of Pkmyt1. By doing so, they prevent the inhibitory phosphorylation of CDK1 on Thr14 and Tyr15.[7] This leads to the premature activation of the CDK1/Cyclin B1 complex, forcing cells to bypass the G2/M checkpoint and enter mitosis, even in the presence of DNA damage.[8] This forced mitotic entry in cells with compromised genomes results in a phenomenon known as "mitotic catastrophe," a form of apoptosis.[6]

A key therapeutic strategy involving Pkmyt1 inhibitors is the concept of synthetic lethality. Many cancer cells have defects in the G1 checkpoint, often due to mutations in genes like TP53. This makes them heavily reliant on the G2/M checkpoint for survival. Inhibition of Pkmyt1 in these G1-deficient cancer cells creates a synthetic lethal scenario, where the combination of a defective G1 checkpoint and abrogation of the G2/M checkpoint leads to selective cancer cell death, while normal cells with an intact G1 checkpoint are less affected.[8] A notable example is the synthetic lethal interaction between Pkmyt1 inhibition and CCNE1 (Cyclin E1) amplification, a common alteration in several cancers.[8]

Quantitative Data for Pkmyt1-IN-1 (lunresertib/RP-6306)

The following tables summarize the available quantitative data for the selective Pkmyt1 inhibitor, lunresertib (RP-6306), which serves as our model for Pkmyt1-IN-1.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | Assay Type | IC50 (nM) | Selectivity over WEE1 | Reference |

| BAA-012 | PKMYT1 | ADP-Glo | <50 | >20-220 fold | [7] |

Table 2: Cellular Activity in Cancer Cell Lines

| Compound | Cell Line | Genotype | Assay Type | IC50 / GI50 (nM) | Effect | Reference |

| BAA-012 | OVCAR-3 | CCNE1 amplified | Western Blot (pCDK1 T14) | 100-1000 | Suppression of pCDK1 T14 | [7] |

| BAA-012 | OVCAR-3 | CCNE1 amplified | CellTiter-Glo | <1000 | Antiproliferative activity | [7] |

| BAA-012 | KYSE-30 | - | CellTiter-Glo | >5000 | Reduced antiproliferative activity | [7] |

| RP-6306 | HCC1806 | High LMW-E | Cell Viability | Significantly lower than LMW-E low cells | Increased sensitivity | [9] |

| RP-6306 | MDA-MB-157 | High LMW-E | Cell Viability | Significantly lower than LMW-E low cells | Increased sensitivity | [9] |

| RP-6306 | MDA-MB-231 | Low LMW-E | Cell Viability | Higher than LMW-E high cells | Decreased sensitivity | [9] |

| RP-6306 | SUM149 | Low LMW-E | Cell Viability | Higher than LMW-E high cells | Decreased sensitivity | [9] |

Table 3: Preclinical In Vivo and Clinical Data

| Compound | Model | Key Findings | Reference |

| lunresertib (RP-6306) | Phase 1 MYTHIC trial (monotherapy) | Favorable tolerability profile. Preliminary anti-tumor activity including a confirmed partial response and stable disease. | [10][11][12] |

| lunresertib (RP-6306) | Mouse xenograft models (combination with camonsertib - ATR inhibitor) | Well-tolerated, enhanced CDK1 dephosphorylation and DNA damage, and highly efficacious, including tumor regressions. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Pkmyt1 inhibitors.

PKMYT1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the binding of an inhibitor to the Pkmyt1 kinase.

Materials:

-

Pkmyt1 enzyme

-

LanthaScreen™ Eu-anti-GST Antibody

-

Kinase Tracer 178

-

1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (Pkmyt1-IN-1)

-

384-well plate

Protocol:

-

Prepare a 4X serial dilution of the test compound in 100% DMSO.

-

Dilute the compound series 25-fold into 1X Kinase Buffer A.

-

Prepare a 2X kinase/antibody mixture by diluting the Pkmyt1 enzyme and Eu-anti-GST antibody in 1X Kinase Buffer A.

-

Prepare a 4X tracer solution by diluting Kinase Tracer 178 in 1X Kinase Buffer A.

-

In a 384-well plate, add 4 µL of the 4X diluted test compound.

-

Add 8 µL of the 2X kinase/antibody mixture to each well.

-

Add 4 µL of the 4X tracer solution to each well.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

Read the plate on a fluorescence plate reader equipped for time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

-

Calculate IC50 values from the resulting dose-response curves.[13]

Western Blot for Phospho-CDK1 (Thr14/Tyr15)

This protocol is used to assess the phosphorylation status of CDK1 in cells treated with a Pkmyt1 inhibitor.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CDK1 (Thr14/Tyr15), anti-total-CDK1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Culture cells to the desired confluency and treat with Pkmyt1-IN-1 for the indicated time.

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-CDK1 (diluted in blocking buffer) overnight at 4°C.[14][15]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total CDK1 and GAPDH to ensure equal loading.[16]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle following treatment with a Pkmyt1 inhibitor.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Treat cells with Pkmyt1-IN-1 for the desired duration.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[17]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing RNase A and Propidium Iodide.[18]

-

Incubate the cells for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

The DNA content is measured by the intensity of the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.[19]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to Pkmyt1 inhibition.

Caption: G2/M checkpoint signaling pathway and the mechanism of Pkmyt1-IN-1.

Caption: Workflow for a LanthaScreen™ Eu Kinase Binding Assay.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Conclusion

Pkmyt1 is a validated and promising target for cancer therapy, particularly for tumors with defective G1 checkpoint control. The inhibition of Pkmyt1 offers a selective mechanism to induce mitotic catastrophe in cancer cells while sparing normal cells. The development of potent and selective Pkmyt1 inhibitors, such as lunresertib (RP-6306), has demonstrated encouraging preclinical and early clinical activity. Further research and clinical development in this area hold the potential to provide a novel and effective treatment modality for a range of malignancies. This guide provides a foundational understanding of the role of Pkmyt1 in G2/M regulation and the experimental approaches to evaluate its inhibitors, serving as a valuable resource for professionals in the field of oncology drug discovery and development.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. PKMYT1 - Wikipedia [en.wikipedia.org]

- 4. europeanreview.org [europeanreview.org]

- 5. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cancer Research Technology and My-T Bio divulge PKMYT1 inhibitors | BioWorld [bioworld.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. reparerx.com [reparerx.com]

- 10. Repare Therapeutics Reports Proof of Concept for Lunresertib (RP-6306) in Clinic, Initial Monotherapy Data from Phase 1 MYTHIC Clinical Trial and Early Insights from Ongoing Combination Trials | Financial Post [financialpost.com]

- 11. ir.reparerx.com [ir.reparerx.com]

- 12. ir.reparerx.com [ir.reparerx.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. Phospho-CDK1 (Thr14, Tyr15) Polyclonal Antibody (44-686G) [thermofisher.com]

- 16. CDC2/CDK1 [p Thr14] Antibody (NBP3-13300) by Novus, Part of Bio-Techne [bio-techne.com]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. corefacilities.iss.it [corefacilities.iss.it]

The Cutting Edge of Precision Oncology: Unraveling the Synthetic Lethality of PKMYT1 Inhibition in CCNE1-Amplified Cancers

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The amplification of the CCNE1 gene, encoding the cell cycle regulator Cyclin E1, is a significant driver of tumorigenesis in various cancers, including ovarian, endometrial, and gastric cancers. Tumors with CCNE1 amplification are often associated with aggressive disease and resistance to standard therapies, making the development of targeted treatments a critical unmet need. A groundbreaking therapeutic strategy has emerged from the concept of synthetic lethality, where the inhibition of the protein kinase PKMYT1 has shown profound and selective efficacy in cancer cells harboring CCNE1 amplification. This technical guide provides an in-depth analysis of the mechanism, preclinical data, and experimental methodologies underpinning the synthetic lethal relationship between PKMYT1 inhibition, primarily with the clinical-stage inhibitor lunresertib (RP-6306), and CCNE1 amplification.

The Molecular Basis of Synthetic Lethality: CCNE1 and PKMYT1

1.1. The Role of CCNE1 in Cell Cycle Progression and Oncogenesis

Cyclin E1 (CCNE1) is a crucial regulator of the cell cycle, primarily functioning during the G1 to S phase transition.[1] It forms a complex with Cyclin-Dependent Kinase 2 (CDK2), which then phosphorylates a multitude of substrates to initiate DNA replication.[1] In normal cells, the expression and activity of the CCNE1-CDK2 complex are tightly regulated. However, in cancers with CCNE1 amplification, the overexpression of Cyclin E1 leads to the unscheduled and persistent activation of CDK2.[2] This aberrant activity decouples DNA replication from the normal cell cycle control, causing replication stress, genomic instability, and ultimately, driving uncontrolled cell proliferation.[2][3]

1.2. PKMYT1: A Key Gatekeeper of Mitotic Entry

PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1), also known as Myt1, is a member of the WEE1 family of protein kinases.[4] Its primary role is to act as a negative regulator of the G2/M checkpoint, preventing premature entry into mitosis.[2] PKMYT1 specifically phosphorylates CDK1 on Threonine 14 (Thr14) and, to a lesser extent, Tyrosine 15 (Tyr15).[2][4] These inhibitory phosphorylations maintain the CDK1/Cyclin B complex in an inactive state, ensuring that DNA replication is complete and any DNA damage is repaired before the cell commits to mitosis.[2][4]

1.3. The Synthetic Lethal Interaction

The synthetic lethality between CCNE1 amplification and PKMYT1 inhibition stems from a "one-two punch" mechanism that exploits the altered cell cycle state of CCNE1-amplified cancer cells.[5]

-

CCNE1 Amplification Creates a Vulnerability: The high levels of CCNE1-CDK2 activity in CCNE1-amplified cells lead to accelerated S-phase entry and significant replication stress. To survive this, these cells become highly dependent on the G2/M checkpoint to provide a window for DNA repair and to prevent catastrophic mitotic entry with incompletely replicated DNA.[3][6]

-

PKMYT1 Inhibition Delivers the Lethal Blow: Inhibition of PKMYT1 removes the crucial brake on CDK1 activation.[4] In CCNE1-amplified cells already experiencing replication stress, this premature activation of CDK1 forces them to enter mitosis before DNA replication is finished.[4][5] This leads to massive genomic instability, mitotic catastrophe, and ultimately, selective apoptosis of the cancer cells.[2][3]

Quantitative Preclinical Efficacy of PKMYT1 Inhibitors

The development of potent and selective PKMYT1 inhibitors, most notably lunresertib (RP-6306), has enabled the preclinical validation of this synthetic lethal strategy.

2.1. In Vitro Efficacy of PKMYT1 Inhibitors

Studies have consistently demonstrated that cancer cell lines with CCNE1 amplification are significantly more sensitive to PKMYT1 inhibition compared to their non-amplified counterparts.

| Inhibitor | Cell Line | Cancer Type | CCNE1 Status | IC50 / EC50 (nM) | Fold Selectivity (vs. non-amplified) | Reference |

| RP-6306 | HCC1569 | Breast Cancer | Amplified | 26 | ~14.1-fold | |

| SNU8 | Gastric Cancer | Amplified | 93 | ~14.1-fold | [4] | |

| OVCAR3 | Ovarian Cancer | Amplified | 48 | ~14.1-fold | [4] | |

| KYSE30 | Esophageal Cancer | Non-amplified | 616 | - | [7] | |

| TOV112D | Ovarian Cancer | Non-amplified | 913 | - | [7] | |

| NUGC3 | Gastric Cancer | Non-amplified | 780 | - | [7] | |

| Pkmyt1-IN-1 | HCC1569 | Breast Cancer | Amplified | 42 | Not Reported |

2.2. In Vivo Efficacy of RP-6306 (Lunresertib)

Preclinical studies using xenograft models have confirmed the potent anti-tumor activity of RP-6306 in CCNE1-amplified tumors.

| Animal Model | Cancer Type | CCNE1 Status | Treatment | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| OVCAR3 Xenograft | Ovarian Cancer | Amplified | RP-6306 | 7.5 mg/kg, p.o., b.i.d. | 56% (Day 24) | [1] |

| RP-6306 | 20 mg/kg, p.o., b.i.d. | 84% (Day 24) | [1] | |||

| HCC1569 Xenograft | Breast Cancer | Amplified | RP-6306 | 7.5 mg/kg, p.o., b.i.d. | 60% (Day 20) | [1] |

| RP-6306 | 20 mg/kg, p.o., b.i.d. | 77% (Day 20) | [1] | |||

| Pancreatic PDX | Pancreatic Cancer | Amplified | RP-6306 | Not Specified | 64% (Day 48) | [8] |

| OVCAR3 Xenograft | Ovarian Cancer | Amplified | RP-6306 + Gemcitabine | 10 mg/kg p.o. b.i.d. + 20 mg/kg p.o. q.w. | Tumor Regression | [1] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the synthetic lethality of PKMYT1 inhibition with CCNE1 amplification.

3.1. CRISPR-Cas9 Synthetic Lethality Screen

This technique is used to identify genes that are essential for the survival of CCNE1-amplified cells.

-

Cell Line Preparation: Establish stable Cas9-expressing cell lines for both a CCNE1-amplified and a non-amplified isogenic control.

-

Lentiviral Library Transduction: Transduce the cell lines with a genome-wide sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.

-

Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

-

Cell Culture and Harvesting: Culture the cells for a sufficient period to allow for gene knockout and subsequent changes in cell proliferation. Harvest genomic DNA from the cell populations.

-

Sequencing and Analysis: Amplify the sgRNA-containing genomic regions by PCR and perform next-generation sequencing. Analyze the sequencing data to identify sgRNAs that are depleted in the CCNE1-amplified cell line compared to the control. Genes targeted by these depleted sgRNAs are considered synthetic lethal partners of CCNE1 amplification.[9][10]

3.2. Cell Viability Assay (CellTiter-Glo®)

This assay quantifies the number of viable cells in culture based on the amount of ATP present.

-

Cell Seeding: Seed cells in 96-well opaque-walled plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells per well). Allow cells to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the PKMYT1 inhibitor. Include a DMSO-only control.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis: Normalize the luminescence readings to the DMSO control and plot the results to determine the IC50 value.

3.3. Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.

-

Cell Treatment and Harvesting: Treat cells with the PKMYT1 inhibitor for a specified time (e.g., 48 hours). Harvest both adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

3.4. Immunoblotting for CDK1 Phosphorylation

This technique is used to measure the levels of phosphorylated and total CDK1.

-

Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for phospho-CDK1 (Thr14), phospho-CDK1 (Tyr15), and total CDK1. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3.5. In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of PKMYT1 inhibitors in a living organism.

-

Cell Implantation: Subcutaneously implant CCNE1-amplified human cancer cells into immunocompromised mice (e.g., NOD-SCID or NSG mice).

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer the PKMYT1 inhibitor (e.g., RP-6306) and vehicle control according to the specified dosing regimen (e.g., 10-20 mg/kg, orally, twice daily).[1]

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers at regular intervals and monitor the body weight of the mice as an indicator of toxicity.

-

Data Analysis: Plot the average tumor volume over time for each group to assess treatment efficacy. Calculate the percentage of tumor growth inhibition.

Visualizing the Core Mechanisms and Workflows

4.1. Signaling Pathway of CCNE1-PKMYT1 Synthetic Lethality

Caption: Signaling pathway of CCNE1-PKMYT1 synthetic lethality.

4.2. Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for PKMYT1 inhibitors.

4.3. Logical Relationship of Synthetic Lethality

Caption: Logical framework of synthetic lethality.

Conclusion and Future Directions

The synthetic lethal interaction between CCNE1 amplification and PKMYT1 inhibition represents a promising and validated therapeutic strategy in oncology. The selective PKMYT1 inhibitor lunresertib (RP-6306) has demonstrated robust preclinical efficacy and is currently undergoing clinical evaluation. This technical guide provides a comprehensive overview of the underlying biology, key preclinical data, and essential experimental protocols for researchers and drug developers in this field.

Future research will likely focus on:

-

Identifying and validating biomarkers to predict response and resistance to PKMYT1 inhibitors.

-

Exploring rational combination therapies to enhance the efficacy of PKMYT1 inhibition and overcome potential resistance mechanisms.[2][6]

-

Expanding the application of this synthetic lethal approach to other cancer types with high replication stress.

The continued investigation of the CCNE1-PKMYT1 synthetic lethal axis holds the potential to deliver a new class of targeted therapies for a patient population with a significant unmet medical need.

References

- 1. RP-6306: a first-in-class, orally available and selective PKMYT1 inhibitor for the treatment of CCNE1-amplified tumors | BioWorld [bioworld.com]

- 2. researchgate.net [researchgate.net]

- 3. arcusbio.com [arcusbio.com]

- 4. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Targeting CCNE1 amplified ovarian and endometrial cancers by combined inhibition of PKMYT1 and ATR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. promegaconnections.com [promegaconnections.com]

- 9. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 12. ch.promega.com [ch.promega.com]

- 13. Cell viability assay [bio-protocol.org]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 15. bosterbio.com [bosterbio.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into PKMYT1 and WEE1 Kinases: Structural and Functional Distinctions

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cell cycle regulation, the protein kinases PKMYT1 and WEE1 emerge as critical gatekeepers of mitotic entry. While both belong to the WEE1 kinase family and share the fundamental role of inhibiting cyclin-dependent kinase 1 (CDK1), a closer examination reveals significant structural and functional dichotomies. This technical guide provides an in-depth comparison of PKMYT1 and WEE1, offering valuable insights for researchers, scientists, and drug development professionals in oncology and cell biology.

Core Functional Differences: Beyond Redundancy

PKMYT1 and WEE1 are key regulators of the G2/M checkpoint, preventing premature entry into mitosis by phosphorylating and inactivating the CDK1/Cyclin B complex.[1][2] However, their specific roles and substrate specificities exhibit notable distinctions.

Substrate Specificity: The most prominent functional difference lies in their phosphorylation targets. WEE1 is a tyrosine kinase that exclusively phosphorylates CDK1 on the Tyr15 residue.[3][4] In contrast, PKMYT1 is a dual-specificity kinase, phosphorylating CDK1 on both Tyr15 and Thr14.[3][5] This dual activity of PKMYT1 provides a more robust inhibition of CDK1. Furthermore, WEE1 can also phosphorylate CDK2, playing a role in the intra-S phase checkpoint, whereas PKMYT1's activity is more restricted to CDK1.[2][6]

Cellular Localization: Their distinct subcellular localizations dictate their immediate cellular environment and access to substrates. WEE1 is predominantly a nuclear kinase, where it controls the activity of the nuclear pool of CDK1.[5] Conversely, PKMYT1 is anchored to the membranes of the Golgi apparatus and the endoplasmic reticulum in the cytoplasm.[5][7] This cytoplasmic localization allows PKMYT1 to regulate the cytoplasmic pool of CDK1/Cyclin B and also to sequester the complex, preventing its translocation into the nucleus.[2][5]

Structural Insights: The Basis of Divergent Function

The functional disparities between PKMYT1 and WEE1 are rooted in their protein structures, particularly within their kinase domains. While sharing a conserved kinase fold, subtle differences in key regions account for their distinct substrate recognition and inhibitor sensitivity.

The ATP-binding sites of PKMYT1 and WEE1 are highly homologous, posing a challenge for the development of selective inhibitors.[8] However, a critical difference lies in the "gatekeeper" residue within the hinge region of the ATP-binding pocket. In PKMYT1, this residue is a Threonine (Thr187), while in WEE1, it is an Asparagine (Asn376).[8][9] This single amino acid difference significantly influences the binding affinity and selectivity of small molecule inhibitors.[8] Additionally, variations in the P-loop, a region involved in positioning ATP, may contribute to the differential ability of PKMYT1 to phosphorylate Thr14 on CDK1.[2]

Quantitative Analysis: A Comparative Overview

To facilitate a direct comparison, the following tables summarize key quantitative data for PKMYT1 and WEE1.

Table 1: Kinase Activity and Inhibitor Sensitivity

| Parameter | PKMYT1 | WEE1 | Reference(s) |

| Specific Activity | 10-fold lower than full-length WEE1 | 30-fold higher specific activity than Wee2 and 10-fold higher than Myt1 (full-length) | [1] |

| MK-1775 (Adavosertib) IC50 | Less potent | High potency (nanomolar range) | [3] |

| PD0166285 IC50 | Inhibits | Inhibits at nanomolar concentrations | [10] |

| RP-6306 IC50 | High potency (e.g., 0.002 µM) | Less potent | [11] |

| Voronoi Compound (Ex 16) IC50 | ≤100 nM | ≤100 nM | [12] |

Table 2: Substrate Phosphorylation

| Substrate | PKMYT1 Phosphorylation Site(s) | WEE1 Phosphorylation Site(s) | Reference(s) |

| CDK1 | Thr14, Tyr15 | Tyr15 | [3][5] |

| CDK2 | No significant phosphorylation | Tyr15 | [2][6] |

Signaling Pathways and Regulation

PKMYT1 and WEE1 are integral components of the cell cycle control network, particularly the G2/M checkpoint signaling pathway. Their activities are tightly regulated by upstream kinases and phosphatases to ensure timely entry into mitosis.

References

- 1. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Systematic expression analysis of WEE family kinases reveals the importance of PKMYT1 in breast carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Structural and energetic insights into the selective inhibition of PKMYT1 against WEE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Voronoi patents new PKMYT1 and/or Wee1 inhibitors | BioWorld [bioworld.com]

Pkmyt1-IN-1 and its Analogs: A Technical Guide to Inducing Mitotic Catastrophe in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein kinase Pkmyt1 is a critical regulator of the G2/M cell cycle checkpoint, acting as a key gatekeeper to prevent premature entry into mitosis. In cancer cells, particularly those with existing DNA damage or replication stress, Pkmyt1 is often overexpressed, allowing cells to arrest in G2 to repair damage and avoid cell death. This reliance on the G2/M checkpoint presents a therapeutic vulnerability. Pkmyt1-IN-1 and its more clinically advanced analog, RP-6306 (lunresertib), are potent and selective inhibitors of Pkmyt1. By inhibiting Pkmyt1, these compounds force cancer cells with unrepaired DNA to prematurely enter mitosis, leading to a form of cell death known as mitotic catastrophe. This in-depth technical guide details the mechanism of action of Pkmyt1 inhibitors, provides quantitative data on their effects in cancer cells, and presents detailed protocols for key experimental assays to study their impact on mitotic catastrophe.

Introduction to Pkmyt1 and Mitotic Catastrophe

Pkmyt1, a member of the Wee1 family of protein kinases, plays a crucial role in cell cycle regulation by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[1][2] This inhibitory phosphorylation at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) of CDK1 prevents the activation of the CDK1/Cyclin B complex, thereby halting the cell cycle at the G2/M transition.[3] This checkpoint is particularly important for cancer cells, which often have a defective G1 checkpoint and rely on the G2/M checkpoint to repair DNA damage before cell division.

Mitotic catastrophe is a mode of cell death that occurs during mitosis, triggered by premature or aberrant entry into this phase, often in the presence of DNA damage. Inhibition of Pkmyt1 abrogates the G2/M checkpoint, leading to an accumulation of DNA damage and forcing cells into a lethal mitotic division.[4][5] This selective targeting of cancer cells' vulnerabilities makes Pkmyt1 an attractive target for cancer therapy.

Pkmyt1-IN-1 and Analogs: Mechanism of Action

Pkmyt1-IN-1 and its analog RP-6306 are small molecule inhibitors that specifically target the kinase activity of Pkmyt1. By binding to Pkmyt1, these inhibitors prevent the phosphorylation of CDK1, leading to its activation and subsequent entry into mitosis.[4] This forced mitotic entry in the presence of unrepaired DNA results in genomic instability and ultimately, mitotic catastrophe.[4]

The signaling pathway can be visualized as follows:

Quantitative Data on the Effects of Pkmyt1 Inhibition

The following tables summarize the quantitative effects of the Pkmyt1 inhibitor RP-6306 on various cancer cell lines.

Table 1: In Vitro IC50 Values of RP-6306 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCC1569 | Breast Cancer | 3.1 ± 1.2 | [6] |

| OVCAR3 | Ovarian Cancer | Not specified | [7] |

| T47D (Parental) | Breast Cancer | Not specified | [8] |

| T47D (Palbo-R) | Breast Cancer | Not specified | [8] |

| MCF7 EDR | Breast Cancer | Not specified | [8] |

| MCF7 EDR Palbo-R | Breast Cancer | Not specified | [8] |

| A549 | Non-small cell lung cancer | Not specified | [1] |

| H1299 | Non-small cell lung cancer | Not specified | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | [2] |

| BT-549 | Triple-Negative Breast Cancer | Not specified | [2] |

Table 2: Effect of RP-6306 on Cell Cycle Distribution and Mitotic Entry

| Cell Line | Treatment | % of Cells in S-phase entering Mitosis (EdU+/pH3+) | Reference |

| FT282-hTERT TP53R175H CCNE1 | DMSO (Vehicle) | ~2% | [9] |

| FT282-hTERT TP53R175H CCNE1 | 500 nM RP-6306 (24h) | ~12% | [9] |

| HCC1569 | DMSO (Vehicle) | ~1% | [9] |

| HCC1569 | 100 nM RP-6306 (24h) | ~4% | [9] |

| HCC1569 | 500 nM RP-6306 (24h) | ~8% | [9] |

Table 3: Induction of DNA Damage by RP-6306

| Cell Line | Treatment | Marker | Observation | Reference |

| HCC1569 | 20 mg/kg RP-6306 (in vivo) | γH2AX | Time-dependent increase over 8 days | [10] |

| FT282-hTERT TP53R175H CCNE1 | 500 nM RP-6306 (24h) | γH2AX | Increased levels | Not specified |

| T47D Palbo-R | RP-6306 + Gemcitabine | Cleaved PARP1, Cleaved Caspase-3 | Increased levels | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of Pkmyt1 inhibitors on mitotic catastrophe.

Cell Viability and Clonogenic Survival Assay

This assay determines the long-term proliferative capacity of cells after treatment with a Pkmyt1 inhibitor.

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density of 500-1000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of Pkmyt1-IN-1 or RP-6306 for 24 to 72 hours. Include a vehicle-treated control.

-

Incubation: After treatment, remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days until visible colonies are formed in the control wells.

-

Fixation and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with 4% paraformaldehyde for 15 minutes. After fixation, stain the colonies with 0.5% crystal violet solution for 30 minutes.

-

Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to the plating efficiency of the vehicle-treated control.

Western Blot Analysis of Cell Cycle and Apoptosis Markers

This protocol is used to detect changes in the phosphorylation status of CDK1 and the expression of apoptosis markers.

Protocol:

-

Cell Lysis: Treat cells with the Pkmyt1 inhibitor for the desired time points. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-CDK1 (Thr14)

-

Phospho-CDK1 (Tyr15)

-

Total CDK1

-

Cleaved PARP

-

Cleaved Caspase-3

-

β-actin (as a loading control)

-

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence Staining for DNA Damage and Mitotic Markers

This method allows for the visualization of DNA damage (γH2AX foci) and mitotic cells (phosphorylated Histone H3).

Protocol:

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Drug Treatment: Treat cells with the Pkmyt1 inhibitor at the desired concentration and for the appropriate duration.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking and Antibody Staining: Block with 1% BSA in PBST for 1 hour. Incubate with primary antibodies (e.g., anti-γH2AX and anti-phospho-Histone H3 Ser10) overnight at 4°C. After washing, incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.

Flow Cytometry for Cell Cycle Analysis

This technique is used to quantify the percentage of cells in different phases of the cell cycle and to detect a sub-G1 peak, which is indicative of apoptosis.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the Pkmyt1 inhibitor. Harvest both adherent and floating cells, and wash with PBS.

-

Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H). Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population.

Conclusion

Pkmyt1 inhibitors like Pkmyt1-IN-1 and RP-6306 represent a promising therapeutic strategy for cancers that are highly dependent on the G2/M checkpoint. By inducing mitotic catastrophe, these inhibitors selectively target and eliminate cancer cells with underlying DNA damage and replication stress. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Pkmyt1 inhibition in oncology.

References

- 1. europeanreview.org [europeanreview.org]

- 2. Overexpression of PKMYT1 associated with poor prognosis and immune infiltration may serve as a target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Key Proteins of Replication Stress Response and Cell Cycle Control as Cancer Therapy Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeted delivery of the PKMYT1 inhibitor RP-6306 mediates PANoptosis in pancreatic cancer via mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PKMYT1 Is a Marker of Treatment Response and a Therapeutic Target for CDK4/6 Inhibitor-Resistance in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Initial In Vitro Characterization of Pkmyt1-IN-1

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the initial in vitro characterization of Pkmyt1-IN-1, a potent inhibitor of the Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1). This guide details the biochemical and cellular activities of the compound, provides established experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.

Introduction to PKMYT1: A Key Regulator of the G2/M Cell Cycle Checkpoint

Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) is a member of the WEE1 family of protein kinases that plays a critical role in cell cycle regulation.[1] Primarily localized to the membranes of the endoplasmic reticulum and Golgi apparatus, PKMYT1 acts as a crucial gatekeeper for mitotic entry.[1][2] Its primary function is to inhibit the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex, also known as the M-phase Promoting Factor (MPF).[1] This inhibition is achieved through the phosphorylation of CDK1 at two distinct sites: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[1][2]

This phosphorylation prevents premature entry into mitosis, providing a checkpoint to ensure that DNA replication and repair are complete.[1] In the context of oncology, PKMYT1 is a compelling therapeutic target. Many cancer cells exhibit significant DNA damage and rely on cell cycle checkpoints to survive.[1] By inhibiting PKMYT1, cancer cells can be forced into premature and catastrophic mitosis, leading to cell death.[1] Overexpression of PKMYT1 has been linked to poor prognosis in various cancers, including non-small cell lung cancer and gastric cancer, further highlighting its therapeutic potential.[3][4] Beyond cell cycle control, PKMYT1 has been implicated in other oncogenic pathways, such as Wnt, Notch, and MAPK signaling.[1][3][4]

Biochemical and Cellular Characterization of Pkmyt1-IN-1

Pkmyt1-IN-1 has been identified as a potent and selective inhibitor of PKMYT1 kinase activity. Its initial characterization involves quantifying its inhibitory potential both in purified enzyme systems and in cancer cell models.

The inhibitory activities of Pkmyt1-IN-1 are summarized below. For comparative purposes, data for another well-characterized PKMYT1 inhibitor, RP-6306 (Lunresertib), is also included.

Table 1: Biochemical Inhibitory Activity against PKMYT1

| Compound | Assay Type | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| Pkmyt1-IN-1 | Biochemical Kinase Assay | PKMYT1 | 8.8 | [5] |

| RP-6306 | ADP-Glo™ Kinase Assay | PKMYT1 | 3.1 ± 1.2 |[6] |

Table 2: Cellular Inhibitory Activity of Pkmyt1-IN-1

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

|---|

| Pkmyt1-IN-1 | HCC1569 (Breast Cancer) | Proliferation Assay | 42 |[5] |

Signaling Pathway and Experimental Workflow

Understanding the mechanism of action of Pkmyt1-IN-1 requires knowledge of its target pathway and a logical experimental approach to its characterization.

Caption: The PKMYT1 signaling pathway at the G2/M checkpoint and its other associated pathways.

Caption: A logical workflow for the initial in vitro characterization of a PKMYT1 inhibitor.

Detailed Experimental Protocols

The following protocols provide standardized methodologies for the key experiments involved in the initial in vitro characterization of Pkmyt1-IN-1.

This assay quantifies the kinase activity of PKMYT1 by measuring the amount of ADP produced during the phosphorylation reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to kinase activity.

-

Materials:

-

Recombinant human PKMYT1 enzyme.

-

Kinase substrate (e.g., a validated peptide substrate like EFS247-259 or a generic substrate like myelin basic protein).[7]

-

Pkmyt1-IN-1 (solubilized in DMSO).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

ATP.

-

White, opaque 96-well or 384-well assay plates.

-

Plate-reading luminometer.

-

-

Methodology:

-

Compound Preparation: Prepare a serial dilution of Pkmyt1-IN-1 in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from micromolar to picomolar. Further dilute the compound into the appropriate kinase buffer.

-

Kinase Reaction:

-

To each well of the assay plate, add 5 µL of the diluted compound or DMSO (for positive and negative controls).

-

Add 10 µL of a 2X kinase/substrate mixture (containing PKMYT1 enzyme and substrate in kinase buffer).

-

To initiate the reaction, add 10 µL of a 2X ATP solution (the final concentration should be at or near the Km for ATP if known).

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin to generate light.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells. It is used to measure the anti-proliferative effect of Pkmyt1-IN-1.

-

Materials:

-

Cancer cell line (e.g., HCC1569).

-

Complete cell culture medium.

-

Pkmyt1-IN-1 (solubilized in DMSO).

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

-

White, opaque 96-well cell culture plates.

-

Plate-reading luminometer.

-

-

Methodology:

-

Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare a serial dilution of Pkmyt1-IN-1 in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or DMSO (vehicle control).

-

Incubation: Incubate the plate for 72 hours (or another appropriate duration based on the cell doubling time).

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® Reagent directly to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent viability relative to the vehicle control. Plot percent viability against the logarithm of inhibitor concentration and fit the data to determine the IC50 value.

-

This protocol is used to confirm that Pkmyt1-IN-1 engages its target in cells by assessing the phosphorylation status of its direct substrate, CDK1.

-

Materials:

-

Cancer cell line.

-

Pkmyt1-IN-1.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-CDK1 (Thr14/Tyr15), anti-total-CDK1, anti-GAPDH or β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

-

-

Methodology:

-

Cell Treatment and Lysis: Plate cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of Pkmyt1-IN-1 (e.g., 0.1x, 1x, 10x the cellular IC50) for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample (e.g., 20-30 µg), boil in Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-CDK1) overnight at 4°C, diluted in blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: If necessary, strip the membrane and re-probe for total CDK1 and a loading control to confirm equal protein loading.

-

Analysis: Quantify the band intensities to determine the relative change in CDK1 phosphorylation upon treatment with Pkmyt1-IN-1. A successful experiment will show a dose-dependent decrease in the phospho-CDK1 signal.

-

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. PKMYT1 - Wikipedia [en.wikipedia.org]

- 3. europeanreview.org [europeanreview.org]

- 4. PKMYT1 Promotes Gastric Cancer Cell Proliferation and Apoptosis Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. promegaconnections.com [promegaconnections.com]

- 7. Identification of PKMYT1 inhibitors by screening the GSK published protein kinase inhibitor set I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

PKMYT1-IN-1: A Technical Guide to Target Validation and Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation and pathway analysis of PKMYT1, a critical regulator of the cell cycle, with a focus on the inhibitor PKMYT1-IN-1. This document details the molecular mechanisms of PKMYT1, its role in cancer, and the preclinical evidence supporting its inhibition as a therapeutic strategy.

Introduction to PKMYT1

Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), also known as Myt1, is a member of the WEE1 family of protein kinases.[1] It plays a crucial role in the negative regulation of the G2/M cell cycle transition by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[1][2] Specifically, PKMYT1 phosphorylates CDK1 on threonine 14 (Thr14) and tyrosine 15 (Tyr15) residues within its ATP-binding site, preventing premature entry into mitosis.[1][2] This function is essential for maintaining genomic stability by allowing time for DNA repair before cell division.[1]

In numerous cancers, including lung, liver, colorectal, and breast cancer, PKMYT1 is overexpressed, and this is often associated with a poor prognosis.[1] Cancer cells with a defective G1/S checkpoint, often due to p53 mutations, become heavily reliant on the G2/M checkpoint for DNA repair, making PKMYT1 an attractive therapeutic target.[1] Inhibition of PKMYT1 in such cancer cells can lead to mitotic catastrophe and apoptosis.[3]

Quantitative Data on PKMYT1 Inhibitors

The development of small molecule inhibitors targeting PKMYT1 has provided valuable tools for its validation as a therapeutic target. The following tables summarize the in vitro potency of various PKMYT1 inhibitors against the kinase itself and their anti-proliferative effects on different cancer cell lines.

Table 1: In Vitro Potency of PKMYT1 Inhibitors

| Inhibitor | Target | IC50 (nM) | Reference |

| PKMYT1-IN-1 | PKMYT1 | 8.8 | Not available in search results |

| Unnamed Inhibitor | PKMYT1 | 1.6 | [1] |

| MY-14 | PKMYT1 | 2 | [4] |

| A30 | PKMYT1 | 3 | [5] |

| BAA-012 | PKMYT1 | <50 | [6] |

| EGCG | PKMYT1 | 137 | [7] |

| GCG | PKMYT1 | 159 | [7] |

| Luteolin | PKMYT1 | 1500 | [7] |

Table 2: Anti-proliferative Activity of PKMYT1 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| PKMYT1-IN-1 | HCC1569 | Breast Cancer | 42 | Not available in search results |

| Unnamed Inhibitor | HCC1569 | Breast Cancer (CCNE1-amplified) | 0.132 | [1] |

| Unnamed Inhibitor | MDA-MB-157 | Breast Cancer (CCNE1-amplified) | 0.233 | [1] |

| Unnamed Inhibitor | OVCAR3 | Ovarian Cancer (CCNE1-amplified) | 0.573 | [1] |

| Unnamed Inhibitor | MKN1 | Gastric Cancer (CCNE1-amplified) | 0.268 | [1] |

| MY-14 | HCC1569 | Breast Cancer (CCNE1-amplified) | 1060 | [4] |

| MY-14 | OVCAR3 | Ovarian Cancer (CCNE1-amplified) | 800 | [4] |

| RP-6306 | T47D Palbo-R | Breast Cancer | 616 | [8] |

| RP-6306 | T47D | Breast Cancer | 963 | [8] |

Table 3: Synergy Scores for PKMYT1 Inhibitor Combinations

| PKMYT1 Inhibitor | Combination Agent | Cell Line | Cancer Type | Synergy Score (ZIP model) | Reference |

| RP-6306 | Adavosertib (WEE1i) | U2OS | Osteosarcoma | >10 (Synergistic) | [9][10] |

| RP-6306 | Adavosertib (WEE1i) | OVCAR3 | Ovarian Cancer | >10 (Synergistic) | [9] |

| RP-6306 | Adavosertib (WEE1i) | OVCAR8 | Ovarian Cancer | >10 (Synergistic) | [9] |

| RP-6306 | Adavosertib (WEE1i) | COV318 | Ovarian Cancer | >10 (Synergistic) | [9] |

| RP-6306 | Adavosertib (WEE1i) | COV362 | Ovarian Cancer | >10 (Synergistic) | [9] |

| RP-6306 | Gemcitabine | ER+ Breast Cancer Cells (p53 null) | Breast Cancer | Synergistic | [9] |

Signaling Pathway Analysis

PKMYT1 is a central node in a complex network of signaling pathways that regulate cell cycle progression and cancer cell survival. Inhibition of PKMYT1 has been shown to impact several key pathways.

G2/M Cell Cycle Checkpoint Pathway

PKMYT1 is a primary regulator of the G2/M checkpoint. It acts downstream of DNA damage sensing kinases and upstream of the mitotic entry machinery.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. PKMYT1 - Wikipedia [en.wikipedia.org]

- 3. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. PKMYT1 protein kinase, membrane associated tyrosine/threonine 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. ir.reparerx.com [ir.reparerx.com]

- 7. reparerx.com [reparerx.com]

- 8. researchgate.net [researchgate.net]

- 9. PKMYT1 Is a Marker of Treatment Response and a Therapeutic Target for CDK4/6 Inhibitor-Resistance in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onclive.com [onclive.com]

Methodological & Application

Application Notes and Protocols for Pkmyt1-IN-1: A Potent and Selective PKMYT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) is a key regulator of the G2/M cell cycle checkpoint.[1][2][3] It acts by phosphorylating and inactivating the Cyclin B1-CDK1 complex, thereby preventing premature entry into mitosis.[1][4] In many cancers, upregulation of PKMYT1 allows damaged cells to arrest at the G2/M checkpoint for DNA repair, thus promoting cell survival and resistance to therapy.[1] Pkmyt1-IN-1 is a potent and selective inhibitor of PKMYT1 kinase activity. By inhibiting PKMYT1, Pkmyt1-IN-1 forces cancer cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and subsequent apoptosis.[5] This mechanism of action makes PKMYT1 an attractive therapeutic target in oncology, particularly in tumors with high levels of replication stress or specific genetic backgrounds such as CCNE1 amplification or TP53 mutations.[6][7]

These application notes provide detailed experimental protocols for utilizing Pkmyt1-IN-1 in common cell culture assays to assess its biological effects, including cell viability, target engagement, and impact on cell cycle progression.

Mechanism of Action: PKMYT1 Signaling Pathway

PKMYT1 is a member of the WEE1 family of kinases and plays a crucial role in the G2/M checkpoint control.[1] In response to DNA damage or replicative stress, PKMYT1 phosphorylates CDK1 at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), which inhibits its kinase activity and prevents the cell from entering mitosis.[1] This allows time for DNA repair. Pkmyt1-IN-1 selectively binds to and inhibits the kinase activity of PKMYT1. This inhibition prevents the phosphorylation of CDK1, leading to its activation and forcing the cell to enter mitosis, even in the presence of DNA damage. This premature mitotic entry results in genomic instability and ultimately, cell death through a process known as mitotic catastrophe.

Caption: PKMYT1 signaling at the G2/M checkpoint and the effect of Pkmyt1-IN-1.

Data Presentation

The following tables summarize the inhibitory activity of a representative PKMYT1 inhibitor, RP-6306, in various cancer cell lines. This data can be used as a reference for expected outcomes when using Pkmyt1-IN-1.

Table 1: IC50 Values of RP-6306 in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Cell Line | LMW-E Expression | RP-6306 IC50 (µM) |

| HCC1806 | High | ~0.1 |

| MDA-MB-157 | High | ~0.2 |

| MDA-MB-231 | Low | >1 |

| SUM149 | Low | >1 |

| Data is representative and compiled from published studies. Actual values may vary.[8] |

Table 2: Antiproliferative Activity of a PKMYT1 Inhibitor in Ovarian Cancer Cell Lines

| Cell Line | Genetic Background | GI50 (µM) |

| OVCAR-3 | CCNE1 amplified | <1 |

| KYSE-30 | Esophageal Cancer | >5 |

| Data is representative and compiled from published studies. Actual values may vary.[5] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the effects of Pkmyt1-IN-1.

Experimental Workflow Overview

Caption: General workflow for in vitro characterization of Pkmyt1-IN-1.

Cell Viability Assay (CCK-8)

This protocol is for determining the effect of Pkmyt1-IN-1 on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., OVCAR3, HCC1806)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Pkmyt1-IN-1 (stock solution in DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 3,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Pkmyt1-IN-1 in complete growth medium. A final DMSO concentration of ≤0.1% is recommended.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Pkmyt1-IN-1 or vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 72 hours).

-

-

Cell Viability Measurement:

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate for 1-2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.[9]

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of the Pkmyt1-IN-1 concentration and use a non-linear regression model to calculate the IC50 value.

-

Western Blot Analysis for Target Engagement

This protocol is to assess the inhibition of PKMYT1 activity by measuring the phosphorylation of its direct substrate, CDK1, at Thr14.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

Pkmyt1-IN-1

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CDK1 (Thr14), anti-total CDK1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of Pkmyt1-IN-1 for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.[10]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer, then boil at 95°C for 5-10 minutes.[10]

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.[10]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.[10][11]

-

-

Detection and Analysis:

-

Wash the membrane with TBST and apply ECL detection reagent.

-

Capture the chemiluminescent signal using an imaging system.[12]

-

Quantify band intensities using image analysis software and normalize the phospho-CDK1 signal to total CDK1 and the loading control.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of Pkmyt1-IN-1 on cell cycle distribution. Inhibition of PKMYT1 is expected to cause a decrease in the G2/M population and an increase in the sub-G1 population (indicative of apoptosis).

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

Pkmyt1-IN-1

-

6-well cell culture plates

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with Pkmyt1-IN-1 as described for the western blot protocol.

-

Harvest both adherent and floating cells, and wash with PBS.

-

-

Cell Fixation:

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution (Sub-G1, G1, S, G2/M).

-

Logical Protocol Relationship

Caption: Logical relationship between the hypothesis and experimental validation.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]

- 4. aurorabiolabs.com [aurorabiolabs.com]

- 5. Cancer Research Technology and My-T Bio divulge PKMYT1 inhibitors | BioWorld [bioworld.com]

- 6. ashpublications.org [ashpublications.org]

- 7. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reparerx.com [reparerx.com]

- 9. PKMYT1 Promotes Gastric Cancer Cell Proliferation and Apoptosis Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PKMYT1 antibody (67806-1-Ig) | Proteintech [ptglab.com]

- 12. aacrjournals.org [aacrjournals.org]

Determining Optimal Pkmyt1-IN-1 Dosage for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the optimal dosage of Pkmyt1-IN-1 for in vivo studies. Pkmyt1-IN-1 is a potent and selective inhibitor of Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), a key regulator of the G2/M cell cycle checkpoint. Inhibition of PKMYT1 leads to premature mitotic entry and subsequent cell death, particularly in cancer cells with high replication stress, such as those with CCNE1 amplification. This document summarizes preclinical data on PKMYT1 inhibitors, offers detailed protocols for in vivo efficacy studies, and provides visualizations of the relevant signaling pathways and experimental workflows.

Introduction to PKMYT1 and Pkmyt1-IN-1

PKMYT1 is a member of the WEE1 family of kinases that negatively regulates the cell cycle by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1). By inhibiting CDK1, PKMYT1 prevents cells from prematurely entering mitosis, allowing time for DNA repair. In many cancers, this regulatory mechanism is co-opted to allow cancer cells to survive despite significant genomic instability.

Pkmyt1-IN-1 is a small molecule inhibitor designed to specifically target PKMYT1. By inhibiting PKMYT1, Pkmyt1-IN-1 forces cancer cells with high levels of replication stress to enter mitosis before they are ready, leading to a process known as mitotic catastrophe and subsequent apoptosis. Preclinical studies with various PKMYT1 inhibitors have demonstrated significant anti-tumor activity, both as monotherapy and in combination with other anti-cancer agents.

Mechanism of Action and Signaling Pathways

Pkmyt1-IN-1 exerts its effect by inhibiting the kinase activity of PKMYT1. This prevents the inhibitory phosphorylation of CDK1 at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15). The resulting activation of the CDK1/Cyclin B complex drives the cell into mitosis.

Beyond its canonical role in cell cycle regulation, PKMYT1 has been shown to influence other signaling pathways implicated in cancer progression, including the MAPK and Notch signaling pathways.

Diagram: PKMYT1 Signaling Pathway

Caption: Mechanism of action of Pkmyt1-IN-1.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies of various PKMYT1 inhibitors. This data can serve as a starting point for designing in vivo experiments with Pkmyt1-IN-1.

Table 1: In Vitro Potency of PKMYT1 Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Pkmyt1-IN-1 | PKMYT1 | 8.8 | - | |

| Compound [I] | PKMYT1 | 1.6 | - | |

| Lunresertib (RP-6306) | PKMYT1 | - | Multiple | |

| Pkmyt1-IN-1 | Proliferation | 42 | HCC1569 | |

| Compound [I] | Proliferation | 0.132 - 0.573 | Various CCNE1-amplified |

Table 2: In Vivo Efficacy of PKMYT1 Inhibitors in Xenograft Models

| Compound | Dosage | Dosing Schedule | Animal Model | Tumor Type | Tumor Growth Inhibition (%) | Reference |

| Compound [I] | 30 mg/kg | Oral, daily | Mouse | HCC1569 (Breast) | 65 | |

| Compound [I] | 30 mg/kg | Oral, daily | Mouse | OVCAR3 (Ovarian) | 72 | |

| Lunresertib (RP-6306) | Not specified | Oral | Mouse | CCNE1-amplified tumors | Significant | |

| Lunresertib (RP-6306) | Not specified | Not specified | Mouse | Pancreatic Ductal Adenocarcinoma | Effective |

Table 3: Pharmacokinetic Parameters of a PKMYT1 Inhibitor (Compound [I])

| Species | Route | Half-life (h) | Cmax (ng/mL) | Bioavailability (%) | Reference |

| Mouse | Oral | 3.2 | 370 | - | |

| Rat | Oral | 6.3 | 851 | - | |

| Dog | Oral | - | - | 30.5 - 60.6 |

Experimental Protocols

The following protocols provide a general framework for conducting in vivo studies with Pkmyt1-IN-1. These should be adapted and optimized for specific experimental goals and animal models.

Animal Models

-

Xenograft Models: Immunocompromised mice (e.g., NOD-scid IL2rg-/- or similar strains) are commonly used for establishing xenografts of human cancer cell lines.

-

Cell lines with high levels of replication stress, such as those with CCNE1 amplification (e.g., OVCAR3, HCC1569), are predicted to be more sensitive to PKMYT1 inhibition.

-

-

Patient-Derived Xenograft (PDX) Models: PDX models can provide a more clinically relevant assessment of anti-tumor efficacy.

Formulation and Dosing

-